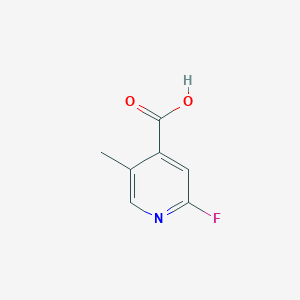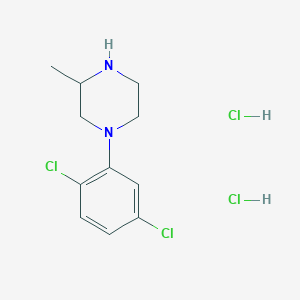
1-(2,5-Dichlorophenyl)-3-methylpiperazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dichlorophenyl)-3-methylpiperazine dihydrochloride is a chemical compound with the molecular formula C10H14Cl4N2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
准备方法
The synthesis of 1-(2,5-Dichlorophenyl)-3-methylpiperazine dihydrochloride typically involves the reaction of 2,5-dichloroaniline with 3-methylpiperazine. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and efficiency.
化学反应分析
1-(2,5-Dichlorophenyl)-3-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another. Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield a variety of chlorinated derivatives, while reduction may produce dechlorinated products.
科学研究应用
1-(2,5-Dichlorophenyl)-3-methylpiperazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is used in studies of cellular processes and molecular interactions. It can act as a ligand that binds to specific proteins or receptors, allowing researchers to investigate their functions.
Medicine: Research into the potential therapeutic applications of the compound is ongoing. It may have potential as a drug candidate for the treatment of various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for use in a variety of industrial applications.
作用机制
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-methylpiperazine dihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific context in which the compound is used. For example, in neurological research, the compound may modulate neurotransmitter systems, affecting brain function and behavior.
相似化合物的比较
1-(2,5-Dichlorophenyl)-3-methylpiperazine dihydrochloride can be compared with other similar compounds, such as:
- 1-(2,3-Dichlorophenyl)piperazine hydrochloride
- 1-(3-Pyridinylmethyl)piperazine hydrochloride
- 4-(4-Chlorophenyl)piperidine hydrochloride
These compounds share structural similarities with this compound but differ in the specific arrangement of atoms and functional groups. These differences can result in variations in their chemical properties and biological activities, highlighting the uniqueness of this compound.
属性
IUPAC Name |
1-(2,5-dichlorophenyl)-3-methylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2.2ClH/c1-8-7-15(5-4-14-8)11-6-9(12)2-3-10(11)13;;/h2-3,6,8,14H,4-5,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNSJHUYFUVYQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=CC(=C2)Cl)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Benzyl-8-(5-bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2673338.png)
![(E)-2-amino-1-(benzylideneamino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2673339.png)
![N-(3-Bicyclo[3.2.1]octanyl)prop-2-enamide](/img/structure/B2673342.png)
![3-hydroxy-N-(prop-2-en-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2673344.png)
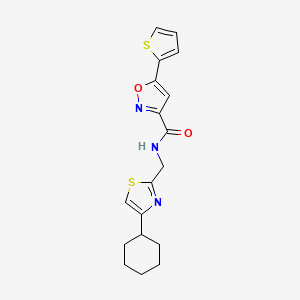
![N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2673347.png)
![2-(piperidin-1-yl)-1,3-benzothiazol-6-yl 4-[butyl(methyl)sulfamoyl]benzoate](/img/structure/B2673349.png)
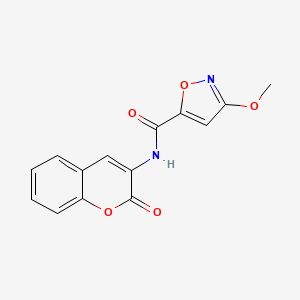
![1-[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B2673352.png)
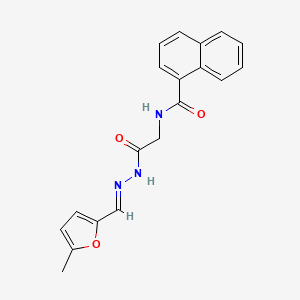
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B2673355.png)
![2-[(4-Ethylphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2673356.png)
